

# Technical Guide: Physical Properties of 2-Bromo-3-pyridinamine

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## Compound of Interest

Compound Name: 2-Bromo-3-pyridinamine

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This technical guide provides a comprehensive overview of the core physical properties of **2-Bromo-3-pyridinamine** (also known as 3-Amino-2-bromopyridine), a key intermediate in pharmaceutical and chemical synthesis. This document outlines its quantitative physical data, detailed experimental protocols for property determination, and a visual representation of a relevant synthetic workflow.

## Core Physical Properties

The physical characteristics of **2-Bromo-3-pyridinamine** are crucial for its handling, reaction optimization, and integration into drug discovery pipelines. A summary of these properties is presented below.

Physical Property	Value	Notes
Molecular Formula	C <sub>5</sub> H <sub>5</sub> BrN <sub>2</sub>	
Molecular Weight	173.01 g/mol	[1][2][3]
Appearance	White to light yellow crystalline powder or solid	
Melting Point	63-72 °C or 124-128 °C	Significant discrepancies exist in reported values, suggesting potential polymorphism or sample impurities affecting measurements.[1] It is highly recommended to determine the melting point of a specific batch before use.
Boiling Point	Approx. 257-259 °C	
Density	1.7 - 1.8 g/cm <sup>3</sup>	
Solubility	Slightly soluble in water; Soluble in ethanol and dichloromethane	
pKa	~3-4 (for the conjugate acid)	This value pertains to the basicity of the pyridine nitrogen.

## Experimental Protocols

Accurate determination of physical properties is fundamental for chemical characterization. The following are detailed methodologies for key experiments.

### Melting Point Determination

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

- Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or DigiMelt), capillary tubes (sealed at one end), thermometer or digital temperature probe, mortar and pestle.[1]
- Procedure:
  - Ensure the **2-Bromo-3-pyridinamine** sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[4]
  - Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[5] This can be achieved by tapping the sealed end of the tube on a hard surface.[4]
  - Place the capillary tube into the heating block of the melting point apparatus.
  - For an unknown or to verify a wide-ranging literature value, a rapid initial heating (10-20 °C/minute) can be performed to find an approximate melting range.[1]
  - Allow the apparatus to cool to at least 20 °C below the approximate melting point.
  - Begin heating again at a slow, controlled rate (1-2 °C/minute) to ensure thermal equilibrium between the sample and the thermometer.[1]
  - Record the temperature at which the first drop of liquid appears (T1).
  - Continue heating at the same rate and record the temperature at which the entire sample has melted (T2).
  - The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1 °C).

## Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

- Apparatus: Thiele tube or small test tube, thermometer, capillary tube (sealed at one end), heating source (e.g., Bunsen burner or heating mantle), and a liquid with a high boiling point (e.g., mineral oil).<sup>[6][7]</sup>
- Procedure:
  - Place a small amount of liquid **2-Bromo-3-pyridinamine** (if melted) into a small test tube.
  - Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.<sup>[7]</sup>
  - Attach the test tube to a thermometer using a rubber band or wire.<sup>[6]</sup>
  - Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.<sup>[6][7]</sup>
  - Gently heat the side arm of the Thiele tube.<sup>[6]</sup>
  - As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
  - Continue heating until a steady and rapid stream of bubbles is observed.
  - Turn off the heat and allow the apparatus to cool slowly.
  - The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.<sup>[6]</sup>

## Density Determination

Objective: To determine the mass per unit volume of the solid.

Methodology:

- Apparatus: Graduated cylinder, analytical balance, and a liquid in which **2-Bromo-3-pyridinamine** is insoluble (e.g., a saturated solution of the compound in water or a non-reactive, dense organic solvent).

- Procedure (by displacement):
  - Weigh a known mass of the **2-Bromo-3-pyridinamine** solid using an analytical balance. Record this mass (m).
  - Add a known volume of the displacement liquid to a graduated cylinder and record the initial volume (V1).
  - Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.
  - Record the new volume (V2).
  - The volume of the solid is the difference between the final and initial volumes ( $V = V2 - V1$ ).
  - Calculate the density using the formula:  $\rho = m/V$ .

## Solubility Determination

Objective: To qualitatively assess the solubility of the compound in various solvents.

Methodology:

- Apparatus: Small test tubes, spatula, vortex mixer (optional), and a selection of solvents (e.g., water, ethanol, dichloromethane).
- Procedure:
  - Place a small, accurately measured amount of **2-Bromo-3-pyridinamine** (e.g., 10 mg) into a test tube.[8]
  - Add a small volume of the solvent (e.g., 1 mL) to the test tube.[3]
  - Vigorously shake or vortex the test tube for 1-2 minutes.[2]
  - Visually inspect the solution to see if the solid has completely dissolved.

- If the solid dissolves, it is considered soluble in that solvent at that concentration. If it remains undissolved, it is considered insoluble or slightly soluble.
- Repeat the procedure for each solvent to be tested.

## pKa Determination

Objective: To determine the acid dissociation constant of the conjugate acid of the pyridinamine.

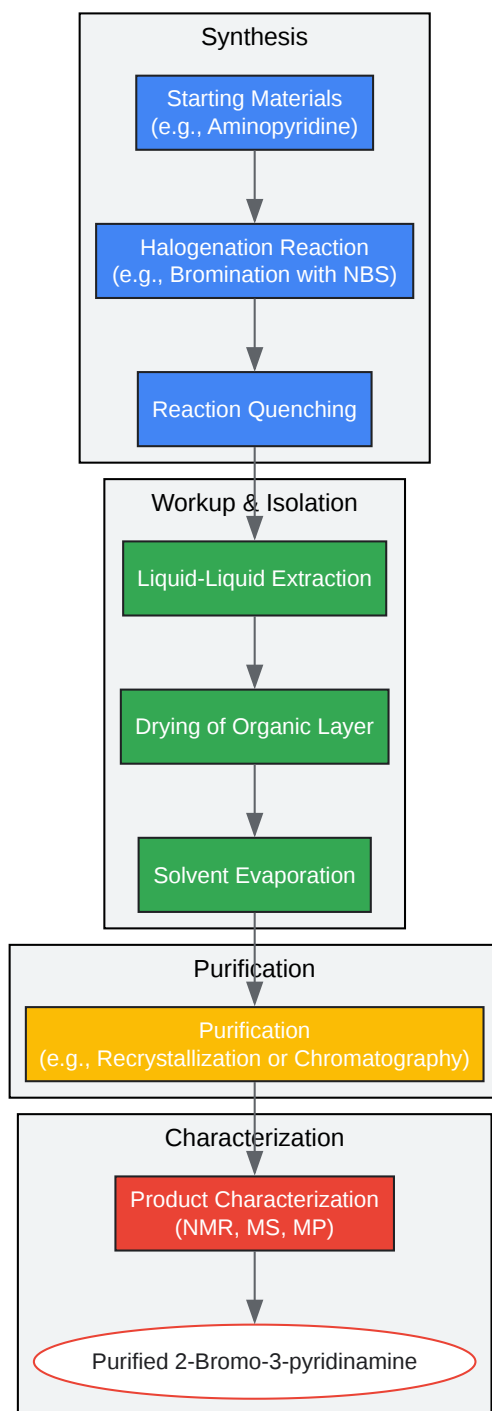
Methodology:

- Apparatus: pH meter, burette, beaker, magnetic stirrer, and standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
- Procedure (Potentiometric Titration):
  - Dissolve a precise amount of **2-Bromo-3-pyridinamine** in a suitable solvent, typically a water-methanol mixture to ensure solubility.[9]
  - The solution is then titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH.
  - A titration curve is generated by plotting the pH versus the volume of titrant added.
  - The pKa is determined from the titration curve. It is the pH at which half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

## Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of a halogenated pyridinamine derivative, a process for which **2-Bromo-3-pyridinamine** is a common precursor or product. This workflow highlights the key stages from starting materials to a purified final product.

## Generalized Workflow for Halogenated Pyridinamine Synthesis

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